

# Comparative Analytical Validation of 6-Chloro-4-methoxypyridin-3-amine Reference Standard

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## Compound of Interest

Compound Name: 6-Chloro-4-methoxypyridin-3-amine

Cat. No.: B595070

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analytical validation of the **6-Chloro-4-methoxypyridin-3-amine** reference standard. The data presented herein is intended to assist researchers in evaluating the suitability of this reference standard for their specific applications, ensuring accuracy and reliability in quantitative analysis and impurity profiling. This document outlines the performance of the reference standard against typical acceptance criteria for pharmaceutical analysis and compares it with a hypothetical alternative standard.

## Data Presentation

The analytical validation was performed to assess the purity, identity, and stability of the **6-Chloro-4-methoxypyridin-3-amine** reference standard. The following tables summarize the quantitative data obtained.

### Table 1: Purity and Impurity Profile

Parameter	Reference Standard A (This Guide)	Alternative Standard B (Hypothetical)	Acceptance Criteria
Purity (by HPLC)	99.8%	99.5%	≥ 99.5%
Total Impurities	0.2%	0.5%	≤ 0.5%
Largest Unknown Impurity	0.08%	0.15%	≤ 0.1%
Residual Solvents (GC-HS)	Complies	Complies	Ph. Eur. / USP <467>
Water Content (Karl Fischer)	0.12%	0.25%	≤ 0.5%
Sulphated Ash	0.05%	0.08%	≤ 0.1%

**Table 2: Method Validation - Linearity**

Parameter	Result	Acceptance Criteria
Correlation Coefficient ( $r^2$ )	0.9998	≥ 0.999
Y-intercept	125.3	≤ 2.0% of the response at 100% concentration
Range	50 - 150 µg/mL	Defined and linear

**Table 3: Method Validation - Accuracy (Recovery)**

Concentration Level	Mean Recovery (%)	Acceptance Criteria
80%	99.5%	98.0% - 102.0%
100%	100.2%	98.0% - 102.0%
120%	100.5%	98.0% - 102.0%

**Table 4: Method Validation - Precision (RSD)**

Precision Level	RSD (%)	Acceptance Criteria
Repeatability (n=6)	0.45%	$\leq 1.0\%$
Intermediate Precision (n=6)	0.68%	$\leq 2.0\%$

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### High-Performance Liquid Chromatography (HPLC) for Purity and Assay

- Instrumentation: A standard HPLC system with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 5  $\mu$ m particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient:

Time (min)	% A	% B
0	95	5
20	5	95
25	5	95
26	95	5

| 30 | 95 | 5 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.

- Detection Wavelength: 254 nm.
- Injection Volume: 10  $\mu$ L.
- Standard Solution Preparation: A stock solution of **6-Chloro-4-methoxypyridin-3-amine** reference standard was prepared in methanol at a concentration of 1 mg/mL and subsequently diluted to the working concentration.
- Sample Solution Preparation: The sample was dissolved in methanol to achieve a final concentration of approximately 100  $\mu$ g/mL.

## Gas Chromatography-Headspace (GC-HS) for Residual Solvents

- Instrumentation: A GC system with a headspace autosampler and a Flame Ionization Detector (FID).
- Column: 6% Cyanopropylphenyl - 94% Dimethylpolysiloxane, 30 m x 0.53 mm, 3.0  $\mu$ m film thickness.
- Oven Temperature Program: 40°C (hold 10 min), ramp to 240°C at 10°C/min, hold for 5 min.
- Injector Temperature: 250°C.
- Detector Temperature: 260°C.
- Carrier Gas: Nitrogen at a constant flow of 2 mL/min.
- Headspace Parameters:
  - Oven Temperature: 80°C.
  - Loop Temperature: 90°C.
  - Transfer Line Temperature: 100°C.
  - Equilibration Time: 20 min.

- Standard and Sample Preparation: Solutions were prepared according to USP <467> guidelines.

## Karl Fischer Titration for Water Content

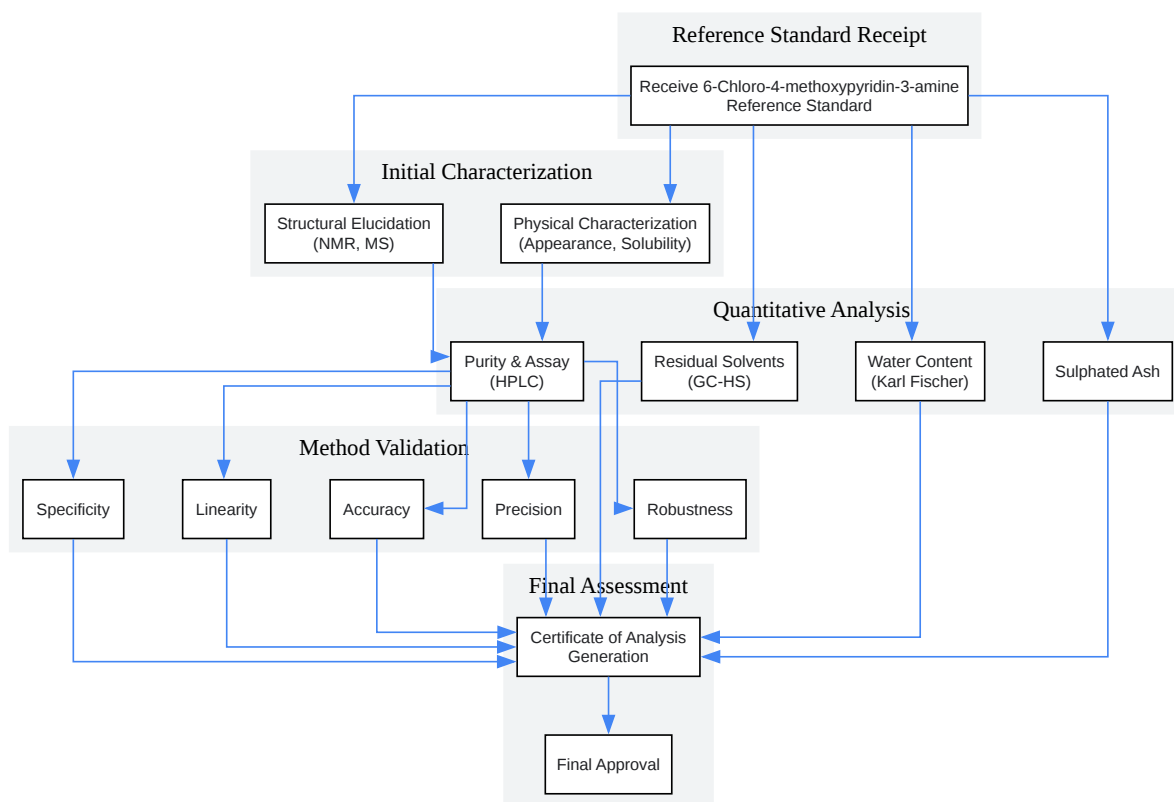
- Instrumentation: A coulometric Karl Fischer titrator.
- Reagent: Hydranal™-Coulomat AG or equivalent.
- Sample Preparation: A known weight of the **6-Chloro-4-methoxypyridin-3-amine** reference standard was accurately transferred to the titration vessel. The titration was performed until the endpoint was reached.

## Structural Elucidation (<sup>1</sup>H NMR and MS)

- <sup>1</sup>H NMR Spectroscopy:
  - Instrumentation: 400 MHz NMR spectrometer.
  - Solvent: Deuterated Chloroform (CDCl<sub>3</sub>).
  - Data Interpretation: The obtained spectrum was consistent with the chemical structure of **6-Chloro-4-methoxypyridin-3-amine**.
- Mass Spectrometry (MS):
  - Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
  - Mode: Positive ion mode.
  - Data Interpretation: The observed mass-to-charge ratio corresponded to the molecular weight of the protonated molecule [M+H]<sup>+</sup>.

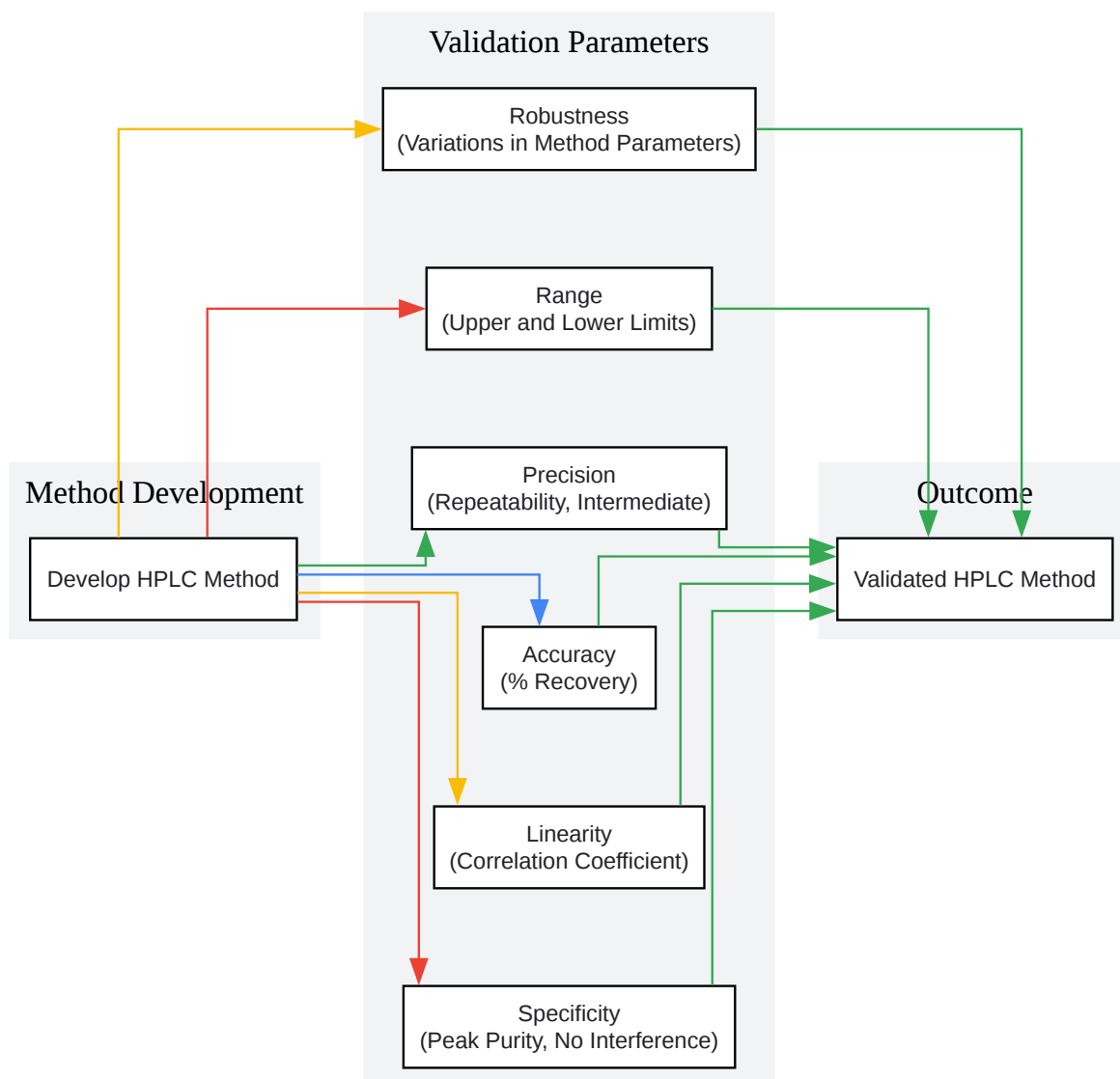
## Visualizations

The following diagrams illustrate the analytical workflow and logical relationships in the validation process.



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Caption: Analytical workflow for reference standard validation.



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Caption: HPLC method validation pathway.

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